Boc-L-beta-homoproline

Catalog No.
S668048
CAS No.
56502-01-3
M.F
C11H19NO4
M. Wt
229,27 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-beta-homoproline

CAS Number

56502-01-3

Product Name

Boc-L-beta-homoproline

IUPAC Name

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid

Molecular Formula

C11H19NO4

Molecular Weight

229,27 g/mole

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1

InChI Key

GDWKIRLZWQQMIE-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)O

The exact mass of the compound Boc-L-beta-homoproline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-L-beta-homoproline (CAS 56502-01-3) is a highly pure (≥98% HPLC), N-tert-butyloxycarbonyl-protected β3-amino acid utilized extensively as a structural building block in advanced peptide synthesis and medicinal chemistry . Featuring an additional methylene spacer compared to standard α-proline, this compound presents as a stable white to off-white powder with a defined optical rotation ([a]D20 = -35 ± 1 º in DMF) . In procurement contexts, it is primarily sourced to impart proteolytic resistance and distinct conformational constraints—such as stable helical secondary structures—into peptidomimetics, foldamers, and macrocyclic therapeutics [1]. Its Boc protection ensures seamless integration into standard solution-phase or orthogonal solid-phase peptide synthesis (SPPS) workflows, providing a reliable, process-ready precursor for scale-up operations [REFS-1, REFS-3].

Procurement substitution of Boc-L-beta-homoproline with standard Boc-L-proline fundamentally compromises the end product's pharmacokinetic profile; α-peptides are highly susceptible to rapid enzymatic hydrolysis by endogenous peptidases, whereas the β-homoamino acid backbone actively resists degradation [1]. Furthermore, standard proline cannot replicate the unique torsional variables (φ, θ, ψ) required to self-assemble short, stable β-peptide foldamers[1]. Substituting with Fmoc-L-beta-homoproline is equally problematic in specific synthetic workflows: the Fmoc group is base-labile, which leads to premature cleavage and sequence failure in complex orthogonal syntheses or macrocyclizations that require strong base conditions, making the acid-labile Boc variant strictly necessary[REFS-2, REFS-3].

Proteolytic Stability and In Vivo Half-Life Extension

Incorporating beta-homoproline into peptide sequences drastically alters their susceptibility to enzymatic degradation compared to alpha-proline baselines. Studies on bradykinin analogs demonstrate that substitution with beta-homoproline yields peptides that are highly resistant to in vitro degradation by dipeptidylcarboxypeptidase, whereas standard alpha-analogs are rapidly cleaved [1]. This translates to a significantly extended in vivo half-life and sustained biological activity, making the beta-homo derivative an essential procurement choice for therapeutic peptide development[REFS-1, REFS-2].

Evidence DimensionResistance to enzymatic hydrolysis (e.g., dipeptidylcarboxypeptidase)
Target Compound DataBeta-homoproline analogs (e.g., [7-beta-HPro]bradykinin): Highly resistant to degradation in vitro and in vivo
Comparator Or BaselineAlpha-proline analogs: Rapidly degraded by endogenous peptidases
Quantified DifferenceBeta-homoproline insertion confers near-complete resistance to specific dipeptidylcarboxypeptidases, extending functional half-life
ConditionsIn vitro and in vivo (anesthetized rat models) enzymatic assays

Crucial for drug discovery procurement where extending the circulating half-life of peptide therapeutics is a primary design objective.

Conformational Control and Foldamer Helical Stability

The addition of a single carbon atom in the backbone of Boc-L-beta-homoproline dramatically shifts the conformational equilibrium compared to Boc-L-proline. Beta-amino acids generate four possible diastereoisomers and alter local backbone torsional variables, allowing them to form highly stable helical secondary structures at much shorter sequence lengths than alpha-peptides[1]. This structural rigidity and predictable self-assembly make beta-homoproline indispensable for engineering constrained macrocycles and novel biomaterials [REFS-1, REFS-2].

Evidence DimensionHelical secondary structure stability
Target Compound DataBeta-peptides (containing beta-homoproline): Form stable helices at very short sequence lengths
Comparator Or BaselineAlpha-peptides (containing alpha-proline): Require longer sequences to achieve comparable helical stability
Quantified DifferenceBeta-homoproline enables stable self-assembly and constrained geometries unattainable by equivalent short alpha-peptide sequences
ConditionsStructural biology and foldamer self-assembly models

Drives material selection for researchers engineering constrained macrocycles, nanomaterials, or target-specific binding pockets.

Orthogonal Synthesis Compatibility (Boc vs. Fmoc Strategy)

In complex peptide synthesis, the choice of protecting group dictates the entire synthetic route. Boc-L-beta-homoproline is completely stable under basic conditions, unlike its Fmoc counterpart [1]. This allows for orthogonal deprotection strategies where base-labile groups or base-catalyzed cyclizations can be executed without risking the premature deprotection of the beta-homoproline residue. The Boc group is subsequently removed using trifluoroacetic acid (TFA), ensuring high-yield sequence fidelity during the assembly of complex or hybrid alpha/beta macrocycles [REFS-1, REFS-2].

Evidence DimensionProtecting group stability under basic conditions
Target Compound DataBoc-L-beta-homoproline: 100% stable to piperidine/basic conditions
Comparator Or BaselineFmoc-L-beta-homoproline: Rapidly cleaved under basic conditions
Quantified DifferenceBoc protection allows orthogonal base-catalyzed reactions with zero premature cleavage, unlike Fmoc
ConditionsSolid-phase peptide synthesis (SPPS) and macrocyclization workflows

Determines the exact procurement SKU needed when synthetic routes involve base-catalyzed steps or require Boc/Bzl orthogonal strategies.

Synthesis of Proteolytically Stable Peptide Therapeutics

Where this compound is the right choice: In the development of peptide-based drugs (such as bradykinin or angiotensin analogs) that suffer from poor bioavailability. The incorporation of Boc-L-beta-homoproline directly addresses rapid in vivo clearance by conferring resistance to dipeptidyl peptidases, making it superior to standard proline for extending therapeutic half-life [REFS-1, REFS-2].

Engineering of Beta-Peptide Foldamers and Nanomaterials

Where this compound is the right choice: In materials science and structural biology projects requiring the design of self-assembling architectures. The unique torsional constraints of the beta-homoamino acid backbone allow for the creation of highly stable helical structures at short sequence lengths, outperforming alpha-amino acid baselines [1].

Orthogonal Solid-Phase Synthesis of Complex Macrocycles

Where this compound is the right choice: In advanced synthetic workflows, such as DNA-templated macrocycle libraries or hybrid alpha/beta peptide construction, where orthogonal protection is mandatory. The Boc group provides essential stability against basic conditions, preventing sequence failure during complex multi-step assemblies where Fmoc-protected alternatives would prematurely cleave [2].

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-L-beta-Homoproline

Dates

Last modified: 08-15-2023

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